molecular formula C10H7BrINO2 B1409623 Ethyl 5-bromo-2-cyano-3-iodobenzoate CAS No. 1805017-06-4

Ethyl 5-bromo-2-cyano-3-iodobenzoate

Cat. No.: B1409623
CAS No.: 1805017-06-4
M. Wt: 379.98 g/mol
InChI Key: FIMAKJYTISNQEO-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-cyano-3-iodobenzoate is a polyhalogenated aromatic ester featuring bromine, iodine, and cyano substituents on a benzoate backbone. Its reactivity is influenced by the steric and electronic effects of the substituents, particularly the iodine atom’s polarizability and the cyano group’s electron-deficient nature.

Properties

IUPAC Name

ethyl 5-bromo-2-cyano-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(11)4-9(12)8(7)5-13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMAKJYTISNQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-cyano-3-iodobenzoate can be synthesized through a multi-step process involving the bromination, iodination, and cyano substitution of benzoic acid derivatives. One common method involves the following steps:

    Bromination: Starting with ethyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent like potassium iodate to introduce the iodine atom at the 3-position.

    Cyano Substitution: Finally, the cyano group is introduced at the 2-position through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used under reducing conditions.

    Oxidation: Potassium permanganate or chromium trioxide can be used under oxidizing conditions.

Major Products Formed

    Substitution Products: Various substituted benzoates depending on the nucleophile or electrophile used.

    Reduction Products: Amino derivatives of the original compound.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-3-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-cyano-3-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, iodine, and cyano groups can influence its reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison of Selected Compounds
Compound Name Substituents Core Structure Key Functional Groups
Ethyl 5-bromo-2-cyano-3-iodobenzoate Br (C5), CN (C2), I (C3), COOEt (C1) Benzoate Bromo, cyano, iodo, ester
5-Bromo-3-cyano-4-methyl-2(1H)-pyridinone Br (C5), CN (C3), CH3 (C4) Pyridinone Bromo, cyano, methyl, ketone
Ethyl 2-[(4-methoxyphenyl)amino]acetate NH-(4-MeO-C6H4), COOEt Acetate Methoxyphenylamino, ester
3-Bromo-4,5,6,7-tetrahydro-1H-indazole Br (C3) Tetrahydroindazole Bromo, bicyclic N-heterocycle
Key Observations:

Substituent Diversity: this compound uniquely combines three distinct halogen/cyano groups on a benzoate ring. In contrast, 5-bromo-3-cyano-4-methyl-2(1H)-pyridinone features a pyridinone core with methyl and cyano groups, which may confer different hydrogen-bonding or electronic properties .

Reactivity and Stability: The presence of iodine in the target compound may increase susceptibility to photodegradation compared to bromo- or chloro-substituted analogs. The ethyl ester group in both the target compound and ethyl 2-[(4-methoxyphenyl)amino]acetate suggests hydrolytic sensitivity under basic conditions, but steric hindrance from the bulky iodine in the former could slow hydrolysis rates .

Research Findings and Limitations

Critical Gaps in Evidence :

  • The provided materials lack experimental data (e.g., spectroscopic, crystallographic, or reactivity studies) for this compound.
  • Comparisons rely on structural inferences rather than empirical data, limiting conclusions about physicochemical properties or biological activity.

Biological Activity

Ethyl 5-bromo-2-cyano-3-iodobenzoate is a synthetic compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of bromine, iodine, and cyano functional groups attached to a benzoate structure. The synthesis typically involves a multi-step process:

  • Bromination : Ethyl benzoate is brominated using bromine and a catalyst (e.g., iron(III) bromide) to introduce the bromine atom at the 5-position.
  • Iodination : The brominated intermediate undergoes iodination with iodine and an oxidizing agent (e.g., potassium iodate) to add the iodine atom at the 3-position.
  • Cyano Substitution : A cyano group is introduced at the 2-position through nucleophilic substitution using sodium cyanide.

The biological activity of this compound is attributed to its interactions with various biomolecules. The compound may modulate enzyme activity or receptor interactions, influencing cellular signaling pathways. The presence of halogen atoms (bromine and iodine) enhances its reactivity, potentially leading to the formation of active metabolites that exhibit biological effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli were recorded, indicating its potential as an antibacterial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Bacillus subtilis4
Pseudomonas aeruginosa32

Anticancer Activity

This compound has also been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial efficacy of various halogenated benzoates, including this compound. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Mechanisms : Another research article explored the anticancer mechanisms of similar compounds with halogen substitutions. The results indicated that compounds with similar structures could effectively induce apoptosis in cancer cells, highlighting the therapeutic potential of this compound in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-cyano-3-iodobenzoate
Reactant of Route 2
Ethyl 5-bromo-2-cyano-3-iodobenzoate

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